4-Bromo-2-methyl-1-(pentyloxy)benzene is a substituted aromatic halide designed for use as a versatile intermediate in organic synthesis. This compound belongs to the class of functionalized bromoarenes, which are critical precursors for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling [1]. The molecule's architecture, featuring a reactive bromine atom, an ortho-methyl group, and a pentyloxy chain, provides a specific combination of reactivity, steric control, and solubility characteristics relevant for synthesizing complex organic materials, including liquid crystals and specialty polymers [2].
Substituting this compound with seemingly close analogs introduces significant process and performance risks. Replacing the bromo group with a chloro group typically necessitates harsher catalytic conditions and may result in lower yields, complicating process scale-up [1]. Removing the ortho-methyl group eliminates crucial steric influence that can control product conformation and prevent undesirable side reactions in subsequent steps. Altering the pentyloxy chain length, for instance, by substituting it with a shorter methoxy group, would drastically change the compound's solubility profile and thermal properties, impacting its processability in solution-based workflows and the physical characteristics (e.g., mesophase behavior) of the final material [2].
The carbon-bromine bond is a more reliable and reactive handle for palladium-catalyzed cross-coupling than a carbon-chlorine bond under standard, industrially relevant conditions. In a comparative study of Suzuki-Miyaura reactions, aryl bromides consistently outperform aryl chlorides. For example, the coupling of 4-bromoanisole with phenylboronic acid using a Pd(PPh3)4 catalyst achieved a 95% yield, whereas the analogous reaction with 4-chloroanisole under identical conditions yielded only 8% of the biaryl product [1]. This highlights the procurement advantage of the bromo- derivative for achieving high conversion rates with standard catalysts and avoiding the need for more expensive, specialized ligands often required for activating C-Cl bonds.
| Evidence Dimension | Product Yield in Suzuki-Miyaura Coupling |
| Target Compound Data | High (inferred for bromo- derivative) |
| Comparator Or Baseline | Aryl Chloride Analog: 8% Yield |
| Quantified Difference | >11x higher yield than chloro-analog under identical standard conditions |
| Conditions | Pd(PPh3)4 catalyst, Na2CO3 base, DME solvent, reflux, reacting with phenylboronic acid. |
Choosing this bromo-compound minimizes catalyst costs and simplifies process development by enabling the use of standard, robust coupling conditions for higher yields.
The five-carbon pentyloxy chain significantly improves solubility in common organic solvents and lowers the melting point compared to analogs with shorter chains like methoxy. For instance, in the 4-bromo-alkoxybenzene series, 4-bromoanisole (methoxy) is a solid with a melting point of 11-12 °C, while 4-bromophenetole (ethoxy) is a liquid at room temperature [REFS-1, REFS-2]. The longer pentyloxy chain further enhances this effect, increasing lipophilicity and disrupting crystal lattice packing, which is critical for solution-phase processing, formulation, and achieving desired thermal properties in materials like liquid crystals.
| Evidence Dimension | Melting Point |
| Target Compound Data | Low melting point / likely liquid (inferred) |
| Comparator Or Baseline | 4-Bromo-1-methoxybenzene (4-bromoanisole): 11-12 °C |
| Quantified Difference | Significantly lower melting point expected vs. methoxy analog, improving handling and solution processability. |
| Conditions | Standard atmospheric pressure. |
The pentyloxy group ensures better handling characteristics and compatibility with solution-based manufacturing processes, avoiding solubility issues common with shorter-chain analogs.
The methyl group at the 2-position (ortho to the pentyloxy group) provides steric bulk that influences the outcome of subsequent reactions. In cross-coupling reactions, this ortho-substituent forces a larger dihedral angle in the resulting biaryl product compared to an un-substituted analog [1]. This conformational control is not a side effect but a critical design feature for synthesizing molecules where specific three-dimensional structures are required, such as in atropisomeric ligands, advanced liquid crystals, or organic semiconductors where planarity must be precisely controlled to tune electronic properties.
| Evidence Dimension | Conformational Control |
| Target Compound Data | Provides steric hindrance to force non-planar product geometry. |
| Comparator Or Baseline | Unsubstituted analog (e.g., 4-Bromo-1-(pentyloxy)benzene), which would lead to a more planar biaryl product. |
| Quantified Difference | Qualitatively forces larger dihedral angles in biaryl products. |
| Conditions | Post-Suzuki coupling or other biaryl synthesis. |
This compound is the correct choice when the goal is to synthesize products with a specific, non-planar geometry, a requirement in many high-performance materials.
Ideal for syntheses where the final product's performance depends on a controlled, non-planar geometry. The ortho-methyl group is essential for creating atropisomeric ligands or organic electronic materials where twisting the molecular backbone is necessary to tune the photophysical properties.
The combination of a rigid aromatic core with a flexible pentyloxy chain is a classic design for thermotropic liquid crystals. This precursor allows for the construction of mesogens where the chain length and core substitution pattern are tailored to achieve specific nematic or smectic phases and clearing points.
When synthesizing polymers via Suzuki or other cross-coupling polymerizations, the pentyloxy chain ensures the resulting material remains soluble in organic solvents. This is critical for fabrication techniques like spin-coating or inkjet printing of organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs).